molecular formula C20H43OP B1585398 1-dihexylphosphoryloctane CAS No. 31160-64-2

1-dihexylphosphoryloctane

Cat. No.: B1585398
CAS No.: 31160-64-2
M. Wt: 330.5 g/mol
InChI Key: XHRRUIJGMKIISX-UHFFFAOYSA-N
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Description

1-dihexylphosphoryloctane is an organic compound with the chemical formula C20H43OP. It is also known as dihexyl (octyl)phosphane oxide. This compound is characterized by the presence of a phosphoryl group (P=O) bonded to an octane chain and two hexyl groups. It is a colorless to amber liquid with a boiling point of approximately 455.2°C and a density of 0.863 g/cm³ .

Chemical Reactions Analysis

1-dihexylphosphoryloctane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-dihexylphosphoryloctane involves its interaction with molecular targets through its phosphoryl group. The phosphoryl group can form coordination complexes with metal ions, which can then participate in various biochemical and chemical pathways . The compound’s effects are mediated through these interactions, influencing various molecular targets and pathways.

Comparison with Similar Compounds

1-dihexylphosphoryloctane is similar to other trialkyl phosphine oxides, such as:

The uniqueness of this compound lies in its specific combination of hexyl and octyl groups, which confer distinct physical and chemical properties compared to other trialkyl phosphine oxides.

Properties

IUPAC Name

1-dihexylphosphoryloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43OP/c1-4-7-10-13-14-17-20-22(21,18-15-11-8-5-2)19-16-12-9-6-3/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRRUIJGMKIISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067596
Record name Phosphine oxide, dihexyloctyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31160-64-2
Record name Dihexyloctylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31160-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, dihexyloctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031160642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC222429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222429
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphine oxide, dihexyloctyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphine oxide, dihexyloctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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